molecular formula C16H9FO2 B2955413 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 19371-91-6

2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B2955413
CAS No.: 19371-91-6
M. Wt: 252.244
InChI Key: BWRVLHNATZODSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C₁₆H₉FO₂ and a molecular weight of 252.24 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an indene-1,3-dione structure. It is primarily used in research settings and has various applications in the fields of chemistry and biology.

Scientific Research Applications

2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Preparation Methods

The synthesis of 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-fluorobenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

    2-[(2-Chlorophenyl)methylene]-1H-indene-1,3(2H)-dione: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.

    2-[(2-Bromophenyl)methylene]-1H-indene-1,3(2H)-dione: The presence of a bromine atom can also affect the reactivity and applications of the compound.

    2-[(2-Methylphenyl)methylene]-1H-indene-1,3(2H)-dione: The methyl group can influence the compound’s stability and interactions with other molecules

Properties

IUPAC Name

2-[(2-fluorophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVLHNATZODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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